molecular formula C15H14FNO2 B12583911 Ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate CAS No. 288309-11-5

Ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate

Cat. No.: B12583911
CAS No.: 288309-11-5
M. Wt: 259.27 g/mol
InChI Key: KKVHLNZATQFNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate is a synthetic organic compound that belongs to the class of fluorinated isoquinolines. This compound is characterized by the presence of a fluorine atom, an isoquinoline moiety, and an ester functional group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Properties

CAS No.

288309-11-5

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

ethyl 2-fluoro-3-isoquinolin-7-ylbut-2-enoate

InChI

InChI=1S/C15H14FNO2/c1-3-19-15(18)14(16)10(2)12-5-4-11-6-7-17-9-13(11)8-12/h4-9H,3H2,1-2H3

InChI Key

KKVHLNZATQFNJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC2=C(C=C1)C=CN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.